molecular formula C14H26O4 B14734595 Propanedioic acid, butylpropyl-, diethyl ester CAS No. 6065-65-2

Propanedioic acid, butylpropyl-, diethyl ester

Cat. No.: B14734595
CAS No.: 6065-65-2
M. Wt: 258.35 g/mol
InChI Key: LLSBQVOMEVNTPH-UHFFFAOYSA-N
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Description

Its structure is diethyl 2-(butylpropyl)propanedioate, though the exact branching of the butylpropyl substituent may vary. This compound belongs to the class of dialkyl malonates, widely used in organic synthesis for their active methylene groups, which participate in condensations and alkylation reactions .

Properties

CAS No.

6065-65-2

Molecular Formula

C14H26O4

Molecular Weight

258.35 g/mol

IUPAC Name

diethyl 2-butyl-2-propylpropanedioate

InChI

InChI=1S/C14H26O4/c1-5-9-11-14(10-6-2,12(15)17-7-3)13(16)18-8-4/h5-11H2,1-4H3

InChI Key

LLSBQVOMEVNTPH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanedioic acid, butylpropyl-, diethyl ester can be synthesized through the esterification of malonic acid with butyl and propyl alcohols in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, butylpropyl-, diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propanedioic acid, butylpropyl-, diethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of propanedioic acid, butylpropyl-, diethyl ester involves its ability to undergo various chemical transformations. The ester groups can be hydrolyzed to release carboxylic acids, which can then participate in further reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Diethyl Malonate (Propanedioic Acid, Diethyl Ester)
  • Structure : Diethyl propanedioate (CAS 108-59-8).
  • Properties : Smaller ester groups (ethyl) result in lower molecular weight (160.17 g/mol) and higher water solubility (log P = 0.90) .
  • Applications: Key intermediate in Knoevenagel condensations and pharmaceutical synthesis.
  • Acidity : pKa ~13.3 (experimental), though computational models may show discrepancies due to substituent effects .
Diethyl Isopropylmalonate
  • Structure : Diethyl 2-(1-methylethyl)propanedioate (CAS 759-36-4).
  • Properties : Isopropyl substituent increases steric hindrance, reducing reactivity in nucleophilic substitutions compared to diethyl malonate. Higher log P (~1.5–2.0 estimated) due to hydrophobic branching .
Diethyl Benzylidenemalonate
  • Structure : Diethyl 2-(phenylmethylene)propanedioate (CAS 5292-53-5).
  • Properties : Aromatic substituent introduces conjugation, shifting UV absorption and enhancing stability. Used in polymer chemistry and as a Michael acceptor .
Diethyl 2-(Chloromethylene)propanedioate
  • Structure : Chlorinated derivative (CAS 28783-51-9).
  • Properties : Electronegative chlorine atom increases acidity (lower pKa) and reactivity in halogenation reactions. Molecular weight: 206.62 g/mol .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) log P Boiling Point (°C) Key Reactivity
Diethyl Malonate 160.17 0.90 199 High reactivity in condensations; unhindered active methylene group
Butylpropyl Diethyl Malonate ~260–280 (estimated) ~3.5–4.0 >250 (estimated) Reduced reactivity due to bulky substituents; enhanced lipophilicity
Diethyl Isopropylmalonate 202.25 ~1.5–2.0 220–225 Moderate steric hindrance; used in asymmetric synthesis
Diethyl Benzylidenemalonate 262.29 ~2.5 285–290 Conjugated system enables photochemical applications

Key Observations :

  • Lipophilicity : Bulky alkyl groups (e.g., butylpropyl) significantly increase log P, impacting bioavailability and environmental persistence .
  • Reactivity : Steric hindrance from branched substituents slows reaction kinetics in malonate-based syntheses .

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